molecular formula C18H27N3O B2874879 1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol CAS No. 539806-81-0

1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol

Cat. No. B2874879
CAS RN: 539806-81-0
M. Wt: 301.434
InChI Key: MDCXXVFGZPWVSQ-UHFFFAOYSA-N
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Description

1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol, also known as DMPP, is a chemical compound that has been the subject of scientific research due to its potential application in various fields. DMPP is a beta-adrenergic agonist and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to "1-(2,3-dimethyl-1H-indol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol" emphasizes the importance of synthetic methodologies and structural analysis in drug development and materials science. For instance, the synthesis of polymorphic forms of olanzapine, a psychotropic agent, showcases the relevance of structural analysis in understanding drug properties and behavior (Thakuria & Nangia, 2011). Similarly, research on the generation of structurally diverse libraries from ketonic Mannich bases underlines the significance of synthetic versatility in creating compounds with potential biological activities (Roman, 2013).

Molecular Interactions and Complex Formation

The study of coordination complexes and their formation highlights the role of molecular interactions in designing compounds for specific functions. Research on transition metal complexes with pyrazole-derived amino alcohols reveals the utility of these interactions in generating materials with potential applications in catalysis and magnetic materials (Seubert et al., 2011).

Antimicrobial and Anticancer Activities

Several studies have focused on the antimicrobial and anticancer activities of indole derivatives, demonstrating the therapeutic potential of these compounds. The synthesis and evaluation of indole-containing triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives showed promising antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Behbehani et al., 2011). Another study on the Src kinase inhibitory and anticancer activities of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives further underscores the importance of structural modification in enhancing biological activities (Sharma et al., 2010).

properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14-15(2)21(18-7-5-4-6-17(14)18)13-16(22)12-20-10-8-19(3)9-11-20/h4-7,16,22H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCXXVFGZPWVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3CCN(CC3)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333213
Record name 1-(2,3-dimethylindol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

539806-81-0
Record name 1-(2,3-dimethylindol-1-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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